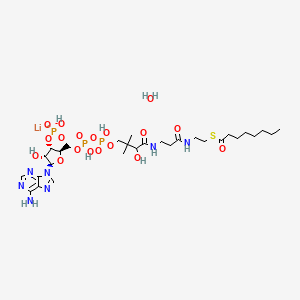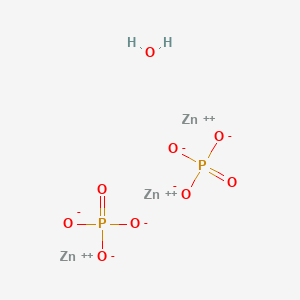
Octanoyl coenzyme A lithium salt hydrate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octanoyl coenzyme A lithium salt hydrate involves the reaction of octanoic acid with coenzyme A in the presence of lithium ions. The reaction typically occurs under controlled conditions to ensure high purity and yield. The process involves the following steps:
- Activation of octanoic acid to form octanoyl adenylate.
- Reaction of octanoyl adenylate with coenzyme A to form octanoyl coenzyme A.
- Addition of lithium ions to stabilize the compound and form the lithium salt hydrate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets industry standards. The compound is typically produced in powder form and stored at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
Octanoyl coenzyme A lithium salt hydrate undergoes various chemical reactions, including:
Acylation: It acts as a donor molecule for the acylation of peptides and proteins.
Hydrolysis: The compound can be hydrolyzed to release octanoic acid and coenzyme A.
Common Reagents and Conditions
Acylation: The acylation reactions typically occur in the presence of enzymes such as ghrelin O-acyltransferase.
Hydrolysis: Hydrolysis reactions can be catalyzed by acids or bases under controlled conditions.
Major Products Formed
Acylation: The major products are acylated peptides or proteins.
Hydrolysis: The major products are octanoic acid and coenzyme A.
Wissenschaftliche Forschungsanwendungen
Octanoyl coenzyme A lithium salt hydrate has a wide range of applications in scientific research:
Chemistry: It is used in studies involving enzyme kinetics and protein-ligand interactions.
Biology: The compound is crucial in research on metabolic pathways and energy balance.
Medicine: It is used in drug metabolism studies and the development of therapeutic agents.
Wirkmechanismus
Octanoyl coenzyme A lithium salt hydrate functions as an acyl group carrier. It donates the octanoyl group to target molecules, a process catalyzed by enzymes such as ghrelin O-acyltransferase. This acylation modifies the structure and function of the target molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexanoyl coenzyme A lithium salt hydrate
- Decanoyl coenzyme A monohydrate
- Palmitoyl coenzyme A lithium salt
- Butyryl coenzyme A lithium salt hydrate
- Lauroyl coenzyme A lithium salt
- Myristoyl coenzyme A lithium salt
- Stearoyl coenzyme A lithium salt
- Acetyl coenzyme A lithium salt
- Acetoacetyl coenzyme A sodium salt hydrate
- Coenzyme A trilithium salt
Uniqueness
Octanoyl coenzyme A lithium salt hydrate is unique due to its medium-chain fatty acid structure, which allows it to participate in specific biochemical processes such as the acylation of ghrelin. This specificity makes it a valuable tool in research focused on metabolic regulation and energy balance .
Eigenschaften
IUPAC Name |
lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-(2-octanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N7O17P3S.Li.H2O/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36;;/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);;1H2/q;+1;/p-1/t18-,22-,23-,24?,28-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSMFNYZOJIHQV-WLJQAKOVSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51LiN7O18P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















